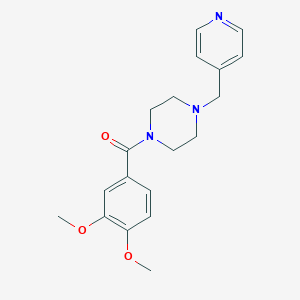
1-(1-Naphthoyl)-4-(2,4,5-trimethoxybenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Naphthoyl)-4-(2,4,5-trimethoxybenzyl)piperazine, commonly known as NAP, is a synthetic compound that belongs to the class of piperazines. The compound was first synthesized in the year 2003 by a group of researchers at Purdue University. Since then, NAP has gained significant attention from the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of NAP is not well understood. However, studies have suggested that the compound acts on the serotonin and dopamine systems in the brain. NAP has been found to increase the release of serotonin and dopamine, leading to its psychoactive effects.
Biochemical and Physiological Effects
NAP has been found to have various biochemical and physiological effects. Studies have shown that the compound can increase heart rate, blood pressure, and body temperature. NAP has also been found to cause pupil dilation and muscle tension.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using NAP in lab experiments is its ability to induce psychoactive effects similar to MDMA and amphetamines. This makes NAP a potential candidate for studying the effects of these substances on the brain. However, one of the limitations of using NAP in lab experiments is its potential for abuse. Due to its psychoactive properties, researchers need to take appropriate precautions to prevent the misuse of the compound.
Orientations Futures
There are several future directions for the study of NAP. One of the significant areas of research is its potential use as an anti-cancer agent. Further studies are needed to understand the mechanism of action of NAP in cancer cells and to determine its efficacy in vivo.
Another area of research is the potential use of NAP in the treatment of psychiatric disorders such as depression and anxiety. Studies have shown that NAP can induce feelings of empathy and sociability, making it a potential candidate for the treatment of these disorders.
Conclusion
In conclusion, NAP is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields. The compound has been extensively studied for its psychoactive properties and its potential use as an anti-cancer agent. Further studies are needed to understand the mechanism of action of NAP and to determine its efficacy in various applications.
Méthodes De Synthèse
The synthesis of NAP involves a three-step process that includes the reaction of 1-naphthoyl chloride with 2,4,5-trimethoxybenzylamine, followed by the reduction of the intermediate product with sodium borohydride and finally, the reaction of the reduced product with piperazine. The yield of NAP obtained through this process is around 60%.
Applications De Recherche Scientifique
NAP has been extensively studied for its potential applications in various fields. One of the significant areas of research is its use as a psychoactive substance. Studies have shown that NAP has a similar effect to that of other psychoactive substances such as MDMA and amphetamines. NAP has been found to induce feelings of euphoria, increased sociability, and empathy in users.
Apart from its psychoactive properties, NAP has also been studied for its potential use as an anti-cancer agent. Studies have shown that NAP can inhibit the growth of cancer cells in vitro and in vivo. The compound has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
Nom du produit |
1-(1-Naphthoyl)-4-(2,4,5-trimethoxybenzyl)piperazine |
|---|---|
Formule moléculaire |
C25H28N2O4 |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
naphthalen-1-yl-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H28N2O4/c1-29-22-16-24(31-3)23(30-2)15-19(22)17-26-11-13-27(14-12-26)25(28)21-10-6-8-18-7-4-5-9-20(18)21/h4-10,15-16H,11-14,17H2,1-3H3 |
Clé InChI |
LROXVKYKEGGBCV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)OC)OC |
SMILES canonique |
COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







methanone](/img/structure/B249096.png)

![[4-(4-Phenyl-cyclohexyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B249099.png)

![1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249101.png)

![3-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249107.png)


